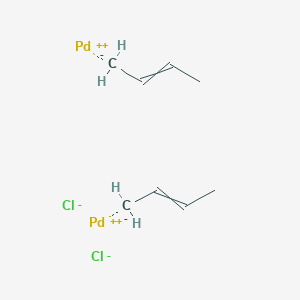
bis((2E)-but-2-en-1-ylpalladiumylium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((2E)-but-2-en-1-ylpalladiumylium) dichloride: is a coordination complex featuring palladium as the central metal atom. This compound is of significant interest in the field of organometallic chemistry due to its unique structural properties and reactivity. It is often utilized in various catalytic processes, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis((2E)-but-2-en-1-ylpalladiumylium) dichloride typically involves the reaction of palladium(II) chloride with but-2-en-1-yl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme can be represented as follows:
PdCl2+2C4H7Cl→Pd(C4H7)2Cl2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Bis((2E)-but-2-en-1-ylpalladiumylium) dichloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of phosphines, amines, or other coordinating ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species.
Scientific Research Applications
Bis((2E)-but-2-en-1-ylpalladiumylium) dichloride: has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Mechanism of Action
The mechanism of action of bis((2E)-but-2-en-1-ylpalladiumylium) dichloride involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive and allowing for various transformations to occur. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Bis((2E)-but-2-en-1-ylpalladiumylium) dichloride: can be compared with other palladium complexes such as:
- Bis(acetonitrile)palladium dichloride
- Bis(benzonitrile)palladium dichloride
- Bis(triphenylphosphine)palladium chloride
These compounds share similar coordination environments but differ in their ligand structures, which can significantly affect their reactivity and applications. For example, bis(acetonitrile)palladium dichloride is often used in homogeneous catalysis, while bis(triphenylphosphine)palladium chloride is commonly employed in cross-coupling reactions .
Properties
Molecular Formula |
C8H14Cl2Pd2 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
but-2-ene;palladium(2+);dichloride |
InChI |
InChI=1S/2C4H7.2ClH.2Pd/c2*1-3-4-2;;;;/h2*3-4H,1H2,2H3;2*1H;;/q2*-1;;;2*+2/p-2 |
InChI Key |
ZMPSAJZWHPLTKH-UHFFFAOYSA-L |
Canonical SMILES |
CC=C[CH2-].CC=C[CH2-].[Cl-].[Cl-].[Pd+2].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















